Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a methyl ester group at the 3-position and a 2-[(2-aminophenyl)sulfanyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the sulfanyl group can form strong interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and sulfur-containing heterocycles, such as:
2-Thio-containing pyrimidines: These compounds also feature sulfur atoms and have diverse biological activities.
Pyridinium salts: These salts are structurally similar and have applications in medicinal chemistry and materials science.
Uniqueness
Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, a methyl ester group, and a sulfanyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
methyl 2-(2-aminophenyl)sulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2S/c1-17-13(16)9-5-4-8-15-12(9)18-11-7-3-2-6-10(11)14/h2-8H,14H2,1H3 |
InChI Key |
KCZWDTUHSBVKBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)SC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.